Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate typically involves the reaction of methyl 4-amino-3-chlorobenzoate with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate can be compared with similar compounds such as:
Methyl 4-amino-3-chlorobenzoate: This compound is a precursor in the synthesis of this compound.
Methyl 4-chloroacetoacetate: Another related compound used in similar synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions and its utility in various scientific research applications .
Properties
IUPAC Name |
methyl 4-chloro-3-[(2-chloroacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)6-2-3-7(12)8(4-6)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBMVBAFGFIVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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